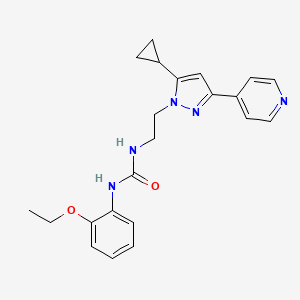
2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a bromine atom, a hydroxypiperidine moiety, and a methoxybenzamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable benzamide precursor, followed by the introduction of the hydroxypiperidine group through nucleophilic substitution reactions. The final step often involves the methoxylation of the benzamide ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypiperidine group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypiperidine group may yield ketones, while substitution of the bromine atom can result in various substituted benzamides.
Scientific Research Applications
2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and hydroxypiperidine group may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The methoxybenzamide group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-benzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide: Lacks the bromine atom, potentially altering its chemical properties and applications.
Uniqueness
The presence of both the bromine atom and the methoxy group in 2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide makes it unique compared to similar compounds
Properties
IUPAC Name |
2-bromo-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O4/c1-28-17-6-7-19(22)18(13-17)21(27)23-15-4-2-14(3-5-15)12-20(26)24-10-8-16(25)9-11-24/h2-7,13,16,25H,8-12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDPOIJLJVTQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

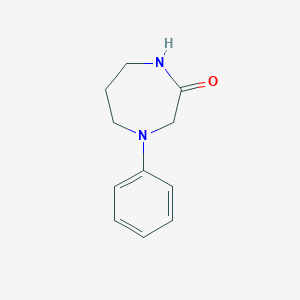
![3,5-dichloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide](/img/structure/B2638464.png)
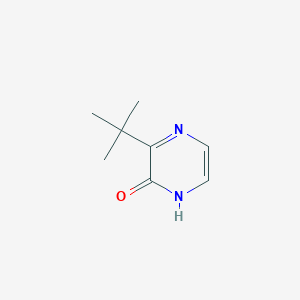

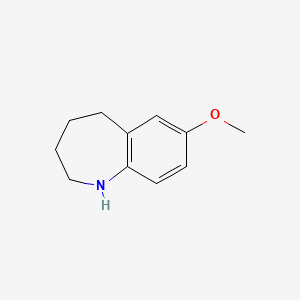
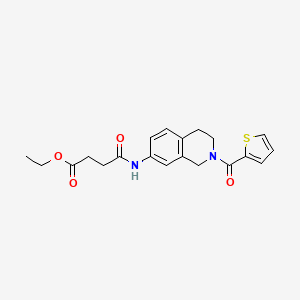
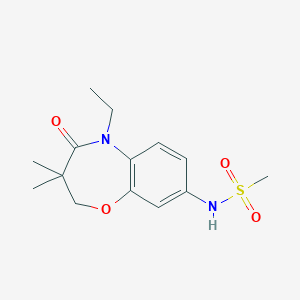
![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-chloro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2638473.png)
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2638474.png)
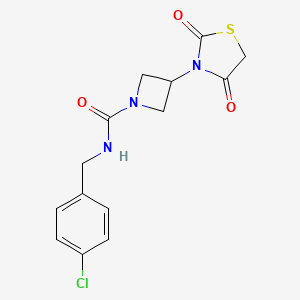

![6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2638479.png)
